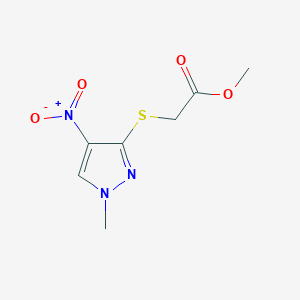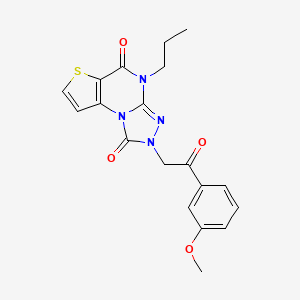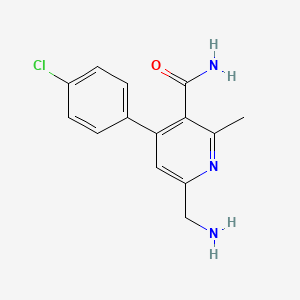![molecular formula C19H20ClF2N3OS B2936226 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215737-69-1](/img/structure/B2936226.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives are important pharmacophores and intermediates for making drugs . They are often used in the synthesis of various therapeutic agents due to their wide range of biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds consists of a benzothiazole ring attached to an imidazo[2,1-b][1,3,4]thiadiazole ring . The exact structure of your compound would depend on the positions and types of substitutions on these rings.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their exact structure. For example, the compound N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2,4-difluorobenzamide has a density of 1.3±0.1 g/cm3, a boiling point of 505.73°C, and a water solubility at 25°C of 0.08917 mg/L .Scientific Research Applications
EGFR and erbB2 Inhibitors
Benzamide derivatives have been recommended as potential inhibitors for EGFR (Epidermal Growth Factor Receptor) and erbB2 (a member of the epidermal growth factor receptor family), which are important targets in cancer therapy .
DNA/RNA Binding Ligands
These compounds have also been studied as DNA/RNA binding ligands, which could have implications in the study of genetic diseases and the development of new drugs .
Antitumor Agents
Research has suggested that benzamide derivatives can act as antitumor agents, offering potential pathways for cancer treatment .
Anti-Alzheimer Agents
Some benzamide derivatives have been investigated for their potential use as anti-Alzheimer agents, contributing to the treatment of neurodegenerative diseases .
Antidiabetic Agents
The derivatives have been considered for their antidiabetic properties, which could be beneficial in managing diabetes .
Antiparasitic Agents
These compounds may serve as antiparasitic agents, providing options for treating parasitic infections .
Antimicrobial Agents
Benzamide derivatives have been used as antimicrobial agents, which are crucial in combating bacterial infections .
Quorum-Sensing Agents
They have also been explored as antiquorum-sensing agents. Quorum sensing is a system of stimulus and response correlated to population density, often used by bacteria to coordinate gene expression according to the density of their local population .
Antimalarial Agents
Lastly, they have been studied for their antimalarial properties, which could lead to new treatments for malaria .
While this information provides a broad perspective on the types of applications benzamide derivatives can have in scientific research, it’s important to conduct further research or consult with a specialist to determine the specific applications of “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride”.
Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole Derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-6-10-24(18(25)13-7-4-3-5-8-13)19-22-17-15(21)11-14(20)12-16(17)26-19;/h3-5,7-8,11-12H,6,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFJFMXILASMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate](/img/structure/B2936143.png)
![4-(3,4-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2936149.png)






![3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936157.png)


![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)
![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)